An In-depth Technical Guide to the Synthesis and Characterization of Bzo-poxizid-d9
An In-depth Technical Guide to the Synthesis and Characterization of Bzo-poxizid-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.
Bzo-poxizid-d9, also known as 5C-MDA-19-d9 or Pentyl MDA-19-d9, serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, Bzo-poxizid, in various biological and forensic samples using mass spectrometry-based methods.[1] Bzo-poxizid is a synthetic cannabinoid that has been identified as a psychoactive substance.[2][3]
Synthesis of Bzo-poxizid-d9
The synthesis of Bzo-poxizid-d9 can be achieved through a two-step process, beginning with the N-alkylation of isatin with a deuterated pentyl source, followed by a condensation reaction with benzoyl hydrazide.
Step 1: N-alkylation of Isatin with Pentyl-d9 Bromide
The initial step involves the formation of N-(pentyl-d9)isatin. This is accomplished by reacting isatin with a deuterated pentyl bromide (1-bromopentane-d9) in the presence of a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the isatin anion attacks the deuterated pentyl bromide.
Step 2: Condensation of N-(pentyl-d9)isatin with Benzoyl Hydrazide
The second and final step is the condensation of the N-(pentyl-d9)isatin intermediate with benzoyl hydrazide. This reaction forms the hydrazone linkage, yielding the final product, Bzo-poxizid-d9. The reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.
Characterization of Bzo-poxizid-d9
A thorough characterization of Bzo-poxizid-d9 is essential to confirm its identity, purity, and suitability as an internal standard. The following table summarizes the key quantitative data.
| Parameter | Value | Reference/Method |
| Chemical Formula | C20H12D9N3O2 | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d9) | [1] |
| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml | [1] |
Spectroscopic Data: While detailed NMR and mass spectra for Bzo-poxizid-d9 are not publicly available, characterization would rely on standard analytical techniques. For the non-deuterated analog, Bzo-poxizid, a retention time of 10.20 minutes has been reported using LC-QTOF-MS.[4] The mass spectrum of Bzo-poxizid-d9 would be expected to show a molecular ion peak corresponding to its molecular weight, with a fragmentation pattern similar to the non-deuterated compound, but with mass shifts corresponding to the deuterated pentyl chain.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments in the synthesis of Bzo-poxizid-d9.
Protocol 1: Synthesis of N-(pentyl-d9)isatin
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To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromopentane-d9 (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-(pentyl-d9)isatin.
Protocol 2: Synthesis of Bzo-poxizid-d9 (Condensation)
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Dissolve N-(pentyl-d9)isatin (1.0 eq) and benzoyl hydrazide (1.1 eq) in absolute ethanol.
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Add a catalytic amount of glacial acetic acid to the mixture.
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Reflux the reaction mixture and monitor its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure Bzo-poxizid-d9.
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis of Bzo-poxizid-d9.
Cannabinoid Receptor Signaling Pathway
